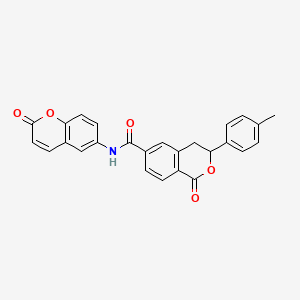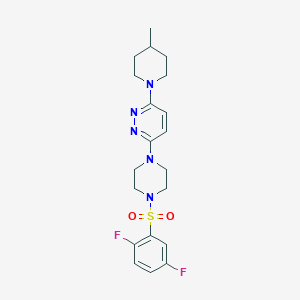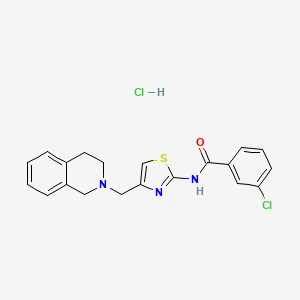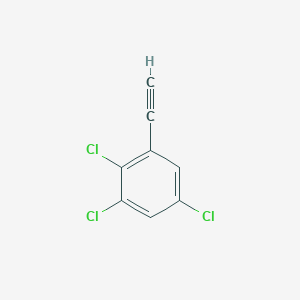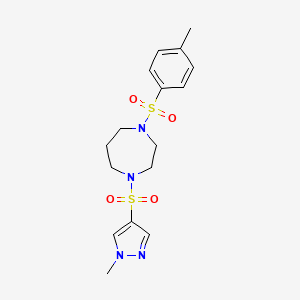
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane” is a complex organic molecule that contains several functional groups . It has a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific locations of these groups on the 1,4-diazepane ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tosyl group is a good leaving group, so it might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of polar sulfonyl groups might increase its solubility in polar solvents.Scientific Research Applications
Cycloaddition Reactions
- 1,3-Dipolar Cycloaddition : The addition of diazomethane and diazoethane to enantiopure sulfinyl compounds has been studied, showing good yields and selectivity. These reactions lead to optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones upon denitrogenation of sulfonyl pyrazolines, indicating the potential for synthesizing complex, optically active molecules (Cruz Cruz et al., 2009).
Synthesis of Heterocycles
- Regioselective Synthesis of Pyrano[3,2-c]coumarins : The use of Brønsted acidic ionic liquids for the synthesis of biologically important pyranocoumarins demonstrates a green synthetic protocol. This method shows high regioselectivity and represents a significant advancement in the eco-friendly synthesis of heterocycles (Mahato et al., 2017).
Multicomponent Reactions
- Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones : A short, two-step approach to synthesizing diazepane or diazocane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method provides a convergent synthesis route for these compounds, highlighting the versatility and efficiency of multicomponent reactions in constructing complex nitrogen-containing cycles (Banfi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-14-4-6-15(7-5-14)25(21,22)19-8-3-9-20(11-10-19)26(23,24)16-12-17-18(2)13-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHOEPWEOLSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)
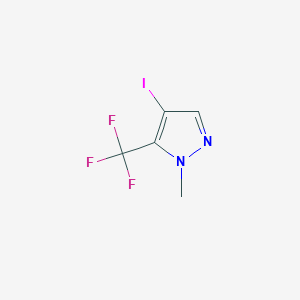
amino]but-2-enoic acid](/img/structure/B2471366.png)
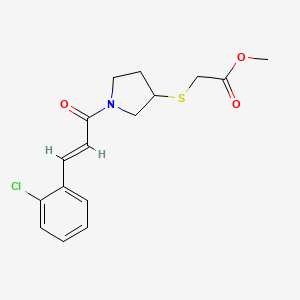
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)

